

Application of Isobornyl Acrylate in Photopolymerizable Microfluidic Devices: Application Notes and Protocols

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Compound of Interest

Compound Name: *Isobornyl acrylate*

Cat. No.: *B1166645*

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This document provides detailed application notes and protocols for the use of **isobornyl acrylate** (IBA) in the fabrication of photopolymerizable microfluidic devices. It covers the material properties, fabrication methodologies, and biocompatibility considerations for employing IBA-based microfluidics in research and development, particularly in the context of cell-based assays and drug screening.

Application Notes

Isobornyl acrylate is a monofunctional monomer that, upon polymerization, forms a rigid thermoplastic, poly(**isobornyl acrylate**) (PIBA). Its bulky bicyclic structure imparts several desirable properties for microfluidic applications, including thermal stability, hardness, and optical transparency.^[1] These characteristics make IBA a candidate material for creating robust microfluidic chips that are compatible with high-resolution imaging techniques.

The use of IBA in photopolymerization allows for rapid prototyping of microfluidic devices with feature sizes in the micrometer range.^[2] The fabrication process typically involves UV-curing a liquid prepolymer mixture of IBA, a crosslinking agent, and a photoinitiator through a photomask. This method offers an alternative to traditional materials like polydimethylsiloxane (PDMS), especially in applications where the absorption of small molecules by PDMS is a concern.

However, it is crucial to note that residual IBA monomers and certain photoinitiators can be cytotoxic.[3] Therefore, post-fabrication processing, including thorough washing and sterilization, is essential to ensure the biocompatibility of IBA-based devices for cell culture and other biological applications.[4][5] Furthermore, **isobornyl acrylate** has been identified as a contact allergen in some medical devices, necessitating careful handling and assessment for specific applications.[6][7]

Data Presentation

The material properties of poly(**isobornyl acrylate**) can be influenced by fabrication parameters such as UV exposure time and intensity.[2] Below is a summary of reported mechanical properties and general solvent compatibility.

Table 1: Mechanical Properties of Poly(**isobornyl acrylate**)

Property	Value Range	Conditions	Source(s)
Young's Modulus	1 - 10 MPa	Dependent on UV exposure time and intensity	[8]
Maximum Strength	0.1 - 0.7 MPa	Dependent on UV exposure time and intensity	[8]
Maximum Strain	15 - 45%	Dependent on UV exposure time and intensity	[8]

| Glass Transition Temp. (Tg) | 94 °C | --- | [9] |

Table 2: General Solvent and Chemical Compatibility of Poly(**isobornyl acrylate**)

Solvent/Chemical	Compatibility	Notes	Source(s)
Water	Excellent	Low water absorption.	[10]
Alcohols (Methanol, Ethanol)	Good	Generally resistant to short-term exposure.	[8]
Acetone	Moderate	May cause swelling with prolonged exposure.	General Acrylate Properties
Acetonitrile	Good	---	[11]
Toluene	Poor	Likely to cause significant swelling or dissolution.	[11]
Hexane	Good	---	[11]

| Strong Acids/Bases | Moderate | Dependent on concentration and exposure time. | General Acrylate Properties |

Experimental Protocols

Protocol 1: Preparation of IBA Prepolymer Solution

This protocol describes the formulation of a UV-curable prepolymer solution for fabricating IBA-based microfluidic devices.

Materials:

- **Isobornyl acrylate (IBA)**, monomer
- Ethylene glycol dimethacrylate (EGDMA), crosslinker
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), photoinitiator[12]
- Amber glass vial

- Magnetic stirrer and stir bar
- Analytical balance

Procedure:

- In an amber glass vial, combine **isobornyl acrylate** and ethylene glycol dimethacrylate. A common starting point is a 95:5 weight ratio (IBA:EGDMA).
- Add the photoinitiator, BAPO, to the monomer-crosslinker mixture. The concentration of the photoinitiator can be varied, but a typical range is 0.1% to 1.0% by weight.^[12] A lower concentration may be suitable for achieving greater cure depth.
- Place a magnetic stir bar in the vial and seal it.
- Stir the mixture in the dark at room temperature until the photoinitiator is completely dissolved. This may take several hours.
- Store the prepolymer solution in the dark at 4°C until use.

Protocol 2: Fabrication of an IBA Microfluidic Device

This protocol details the fabrication of a microfluidic device using soft lithography and UV curing of the IBA prepolymer.

Materials:

- Silicon wafer with SU-8 master mold
- IBA prepolymer solution (from Protocol 1)
- Glass microscope slides
- UV light source (e.g., 365 nm)
- Spin coater
- Hot plate

- Plasma cleaner or UV-Ozone cleaner
- Vacuum desiccator
- Tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-trichlorosilane (for master silanization)

Procedure:

- **Master Mold Preparation:** Fabricate a master mold with the desired microchannel features using standard SU-8 photolithography on a silicon wafer.
- **Master Mold Silanization:** To facilitate the release of the cured IBA, vapor-deposit a layer of tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-trichlorosilane onto the SU-8 master in a vacuum desiccator for at least 2 hours.
- **IBA Casting and Curing:** a. Place the silanized master mold in a petri dish. b. Pour the IBA prepolymer solution over the master mold, ensuring complete coverage of the features. c. Place the mold in a vacuum chamber for 10-15 minutes to remove any dissolved air bubbles. d. Place a glass slide on top of the liquid IBA to create a flat backing. e. Expose the prepolymer to UV light to initiate polymerization. The required dose will depend on the photoinitiator concentration and the thickness of the IBA layer. A typical starting point is an exposure time of 10-30 seconds with a UV intensity of 15-20 mW/cm².^[8]
- **Demolding and Post-Processing:** a. After curing, carefully peel the solidified IBA replica from the SU-8 master mold. b. Using a biopsy punch, create inlet and outlet ports through the IBA slab.
- **Device Bonding:** a. Thoroughly clean the surface of the IBA replica with the microchannels and a separate glass slide using isopropanol and deionized water. b. Treat both surfaces with an oxygen plasma or a UV-Ozone cleaner for 1-2 minutes to activate the surfaces. c. Immediately bring the channel-side of the IBA replica into contact with the clean glass slide. d. Place the assembled device on a hotplate at 60-80°C for at least 2 hours to promote covalent bonding.

Protocol 3: Biocompatibility Treatment for Cell Culture

This protocol outlines the necessary steps to prepare an IBA microfluidic device for cell culture applications by removing potentially toxic unreacted components.

Materials:

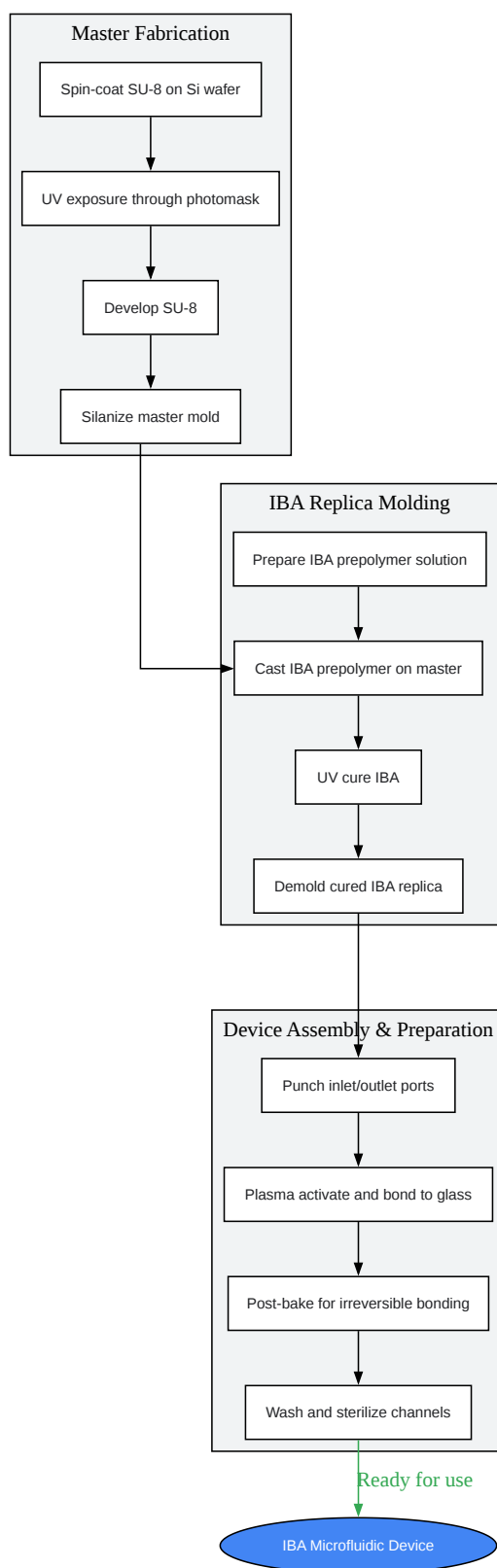
- Fabricated IBA microfluidic device
- Ethanol (70% and 100%)
- Sterile deionized water
- Sterile phosphate-buffered saline (PBS)
- Syringe pump and tubing

Procedure:

- **Solvent Wash:** a. Connect tubing to the inlet ports of the microfluidic device. b. Using a syringe pump, flush the channels with 100% ethanol for at least 4 hours to extract unreacted IBA monomer and photoinitiator fragments. c. Replace the ethanol with 70% ethanol and flush for an additional hour for sterilization. d. Flush the channels with sterile deionized water for 30 minutes to remove the ethanol. e. Finally, flush the channels with sterile PBS for at least 2 hours to equilibrate the device for cell culture.
- **Surface Coating (Optional):** a. To promote cell adhesion, the microchannel surfaces can be coated with an extracellular matrix protein solution (e.g., fibronectin, collagen). b. Inject the protein solution into the channels and incubate at 37°C for 1-2 hours. c. Gently wash the channels with sterile PBS to remove any unbound protein before introducing cells.
- **Cell Seeding:** a. Prepare a suspension of the desired cells in culture medium. b. Carefully inject the cell suspension into the coated microchannels. c. Place the device in a cell culture incubator and allow the cells to adhere and grow.

Visualizations

Experimental Workflow

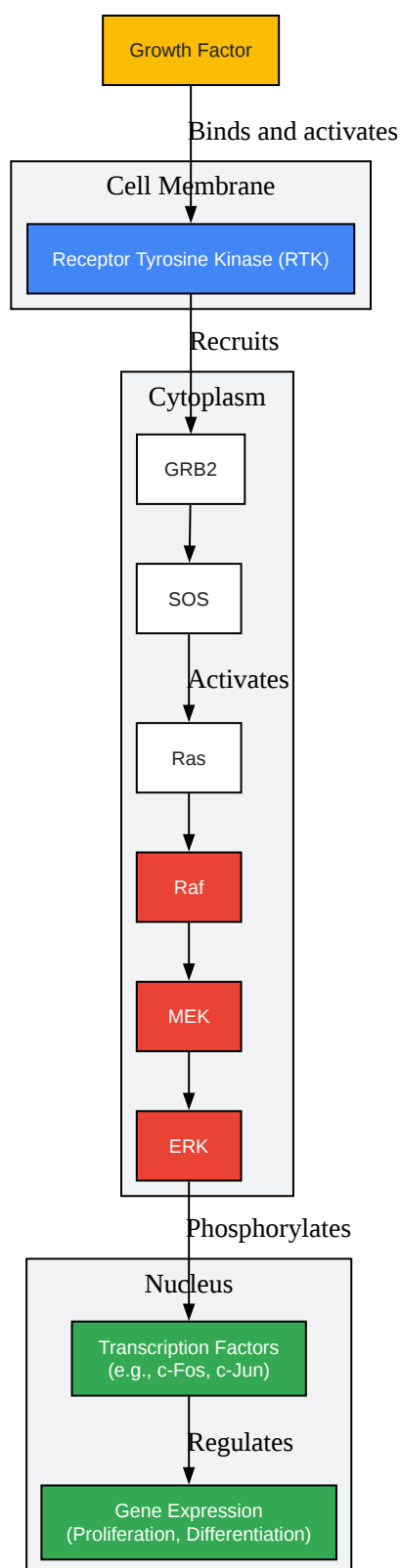


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Caption: Workflow for the fabrication of an IBA microfluidic device.

Example Signaling Pathway for Microfluidic Investigation

Microfluidic devices are instrumental in studying cellular signaling pathways by providing a controlled microenvironment for stimulation and observation. For instance, the effect of a growth factor on a cell population can be investigated by creating a stable concentration gradient of the stimulating molecule within the microchannels.



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Caption: The MAPK/ERK signaling pathway, a common cascade in cell regulation.

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